molecular formula C24H22N4O3S B11605682 N-(4-methoxyphenyl)-2-[5-oxo-1-phenyl-3-(pyridin-4-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide

N-(4-methoxyphenyl)-2-[5-oxo-1-phenyl-3-(pyridin-4-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide

Cat. No.: B11605682
M. Wt: 446.5 g/mol
InChI Key: ZTTADAMYZSFYAZ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[5-oxo-1-phenyl-3-(pyridin-4-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide is a complex organic compound that features a combination of aromatic, heterocyclic, and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-[5-oxo-1-phenyl-3-(pyridin-4-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide typically involves multi-step organic reactionsCommon reagents used in these steps include various amines, aldehydes, and thiourea derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-[5-oxo-1-phenyl-3-(pyridin-4-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic or heterocyclic rings .

Scientific Research Applications

N-(4-methoxyphenyl)-2-[5-oxo-1-phenyl-3-(pyridin-4-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[5-oxo-1-phenyl-3-(pyridin-4-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Properties

Molecular Formula

C24H22N4O3S

Molecular Weight

446.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[5-oxo-1-phenyl-3-(pyridin-4-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]acetamide

InChI

InChI=1S/C24H22N4O3S/c1-31-20-9-7-18(8-10-20)26-22(29)15-21-23(30)28(19-5-3-2-4-6-19)24(32)27(21)16-17-11-13-25-14-12-17/h2-14,21H,15-16H2,1H3,(H,26,29)

InChI Key

ZTTADAMYZSFYAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=NC=C3)C4=CC=CC=C4

Origin of Product

United States

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